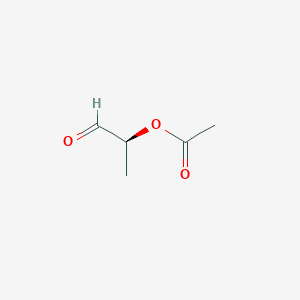
Propanal, 2-(acetyloxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 2-(acetyloxy)-, (2S)-: is a chiral aldehyde derivative with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with acetic anhydride, followed by selective reduction and purification steps.
Grignard Reaction: Another approach is the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis and purification.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of acetyloxy-substituted alkenes under controlled conditions.
Fermentation Processes: Some biotechnological methods involve the fermentation of specific substrates using engineered microbial strains to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanal, 2-(acetyloxy)-, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Enzyme Studies: Utilized in enzyme kinetics and inhibition studies.
Metabolic Pathways: Investigated for its role in metabolic pathways and biochemical reactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostics: Used in the synthesis of diagnostic agents and biomarkers.
Industry:
Polymer Production: Employed in the production of specialty polymers and resins.
Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Propanal, 2-(acetyloxy)-, (2S)- can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.
Metabolic Pathways: The compound can be metabolized to active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Formaldehyde: A simpler aldehyde with widespread industrial applications.
Acetaldehyde: Another simple aldehyde used in organic synthesis and industrial processes.
Glycolaldehyde: A two-carbon aldehyde involved in prebiotic chemistry and metabolic pathways.
Uniqueness:
Chirality: The (2S)- configuration imparts unique stereochemical properties that influence its reactivity and interactions.
Functional Groups: The presence of both aldehyde and acetyloxy groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
66875-70-5 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
[(2S)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3/t4-/m0/s1 |
InChI Key |
FXPPNKAYSGWCQG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C=O)OC(=O)C |
Canonical SMILES |
CC(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















